(1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid
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Overview
Description
(1R,5S,6S)-rel-3,3-Difluorobicyclo[310]hexane-6-carboxylic acid is a bicyclic compound characterized by the presence of two fluorine atoms and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure, followed by the introduction of fluorine atoms and the carboxylic acid group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functionalization.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S,6S)-rel-3,3-Difluorobicyclo[310]hexane-6-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Its interactions with enzymes and other biomolecules can provide insights into the role of fluorine in medicinal chemistry and drug design.
Medicine
In medicine, (1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid may serve as a precursor for developing new pharmaceuticals. Its unique structural features can be exploited to design drugs with improved efficacy, selectivity, and pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where its fluorine atoms contribute to enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of (1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can influence the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
Levalbuterol Related Compound D: A compound related to levalbuterol, used in pharmaceutical applications.
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in industrial materials.
Uniqueness
(1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid stands out due to its unique bicyclic structure and the presence of two fluorine atoms, which impart distinct chemical and physical properties. These features differentiate it from other similar compounds and make it a valuable compound for various applications.
Properties
IUPAC Name |
(1S,5R)-3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)1-3-4(2-7)5(3)6(10)11/h3-5H,1-2H2,(H,10,11)/t3-,4+,5? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCURIODBIIVRJ-NGQZWQHPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CC1(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(=O)O)CC1(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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